N-(4-chlorobenzyl)-4-methyl-N-(2-{[(2E)-2-(2-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a nitrophenyl group, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE typically involves a condensation reaction. One common method involves the reaction between 4-chlorobenzophenone and tosyl hydrazide in ethanol under reflux conditions for several hours . The reaction mixture is then cooled to room temperature to obtain the desired product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzenesulfonamides and hydrazine derivatives. For example:
N-[(4-Chlorophenyl)(phenyl)methyl]formamide: This compound shares structural similarities but lacks the nitrophenyl group.
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide: This compound has a similar hydrazinecarbonyl group but differs in other structural aspects. The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H23ClN4O5S |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H23ClN4O5S/c1-20-10-16-24(17-11-20)39(37,38)32(19-21-12-14-23(29)15-13-21)27-9-5-3-7-25(27)28(34)31-30-18-22-6-2-4-8-26(22)33(35)36/h2-18H,19H2,1H3,(H,31,34)/b30-18+ |
InChI Key |
AQVGZBMCWQSLKA-UXHLAJHPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.